molecular formula C25H18O8 B2769320 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622801-47-2

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B2769320
CAS RN: 622801-47-2
M. Wt: 446.411
InChI Key: HCEYTBGUFZZWOD-YVNNLAQVSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a useful research compound. Its molecular formula is C25H18O8 and its molecular weight is 446.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds involves detailed characterizations to understand their structure and potential applications. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate illustrates the intricate processes involved in producing novel compounds. These compounds were characterized through various techniques, including 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting their potential for further exploration in medicinal chemistry and material science due to their unique structural properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial Activity

The pursuit of new antibacterial agents is a critical area of research, especially with the increasing resistance to existing antibiotics. Compounds synthesized from related chemical structures have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed significant antibacterial efficacy, underscoring the importance of such compounds in developing new therapeutic agents (Palkar et al., 2017).

Material Science Applications

In the realm of material science, the synthesis of new compounds often reveals unique properties that can be harnessed for various applications, including gas adsorption and separation. For instance, the creation of Zn-cluster-based Metal-Organic Frameworks (MOFs) employing mixed ligands approaches demonstrated not only high chemical stability but also specific breathing behavior for small-molecule gases, such as CO2, CH4, N2, and others. This property is particularly relevant for industrial applications where selective gas separation is required, showcasing the potential of these synthesized compounds in environmental and industrial engineering (Kan et al., 2018).

properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-19-5-3-4-14(24(19)29-2)10-22-23(26)17-8-7-16(12-20(17)33-22)32-25(27)15-6-9-18-21(11-15)31-13-30-18/h3-12H,13H2,1-2H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYTBGUFZZWOD-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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